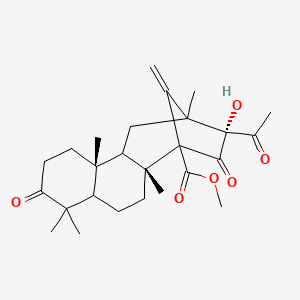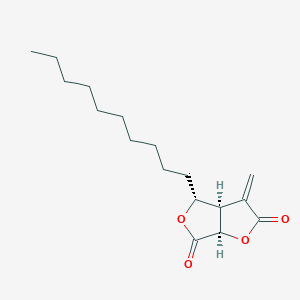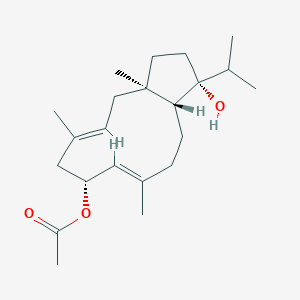
Acetoxyodontoschismenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxyodontoschismenol is a natural product found in Odontoschisma denudatum with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
A study by Matsuo et al. (1984) discovered that (+)-acetoxyodontoschismenol, isolated from the liverwort Odontoschisma denudatum, exhibited antifungal properties. This new dolabellane diterpenoid's structure was determined through chemical and spectroscopic evidence, highlighting its potential in antifungal research (Matsuo, Uohama, Hayashi, & Connolly, 1984).
Synthetic Chemistry and Molecular Construction
Luker and Whitby (1996) described two efficient organozirconium-based methods to construct the acetoxyodontoschismenol dolabellane skeleton. These methods involved macro-cyclisation precursors, showcasing the compound's significance in the field of synthetic organic chemistry (Luker & Whitby, 1996).
X-Ray Crystallography and Stereochemistry
Matsuo et al. (1985) conducted X-ray crystallographic analysis on acetoxyodontoschismenol and its derivatives. This study revised the stereochemical understanding of the compound, proving essential for further research in molecular structure and pharmacological properties (Matsuo, Yoshida, Uohama, Hayashi, Connolly, & Sim, 1985).
Eigenschaften
Produktname |
Acetoxyodontoschismenol |
|---|---|
Molekularformel |
C22H36O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
[(1R,3aR,5E,8R,9E,12aR)-1-hydroxy-3a,6,10-trimethyl-1-propan-2-yl-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-8-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-15(2)22(24)12-11-21(6)10-9-17(4)14-19(25-18(5)23)13-16(3)7-8-20(21)22/h9,13,15,19-20,24H,7-8,10-12,14H2,1-6H3/b16-13+,17-9+/t19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
WHLNVYDYKOZJJL-AQKQIFFTSA-N |
Isomerische SMILES |
C/C/1=C\[C@@H](C/C(=C/C[C@]2(CC[C@]([C@@H]2CC1)(C(C)C)O)C)/C)OC(=O)C |
Kanonische SMILES |
CC1=CC(CC(=CCC2(CCC(C2CC1)(C(C)C)O)C)C)OC(=O)C |
Synonyme |
acetoxyodontoschismenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






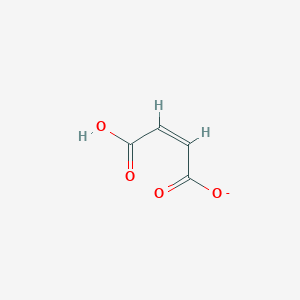
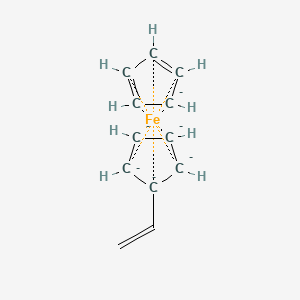
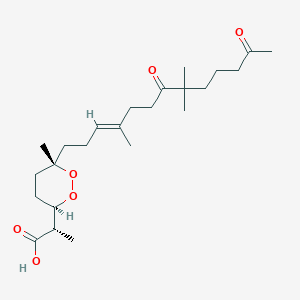
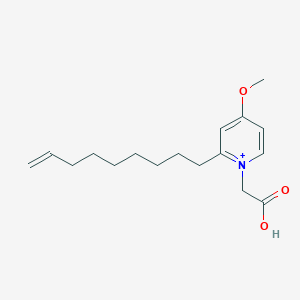
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)
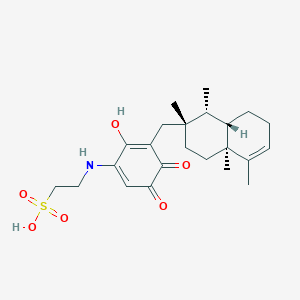
amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)

